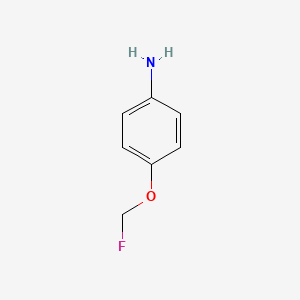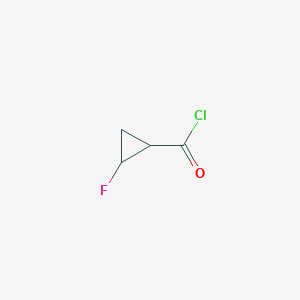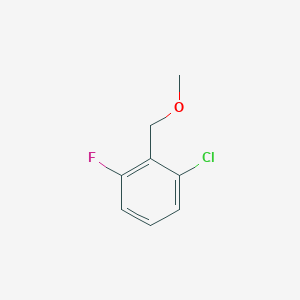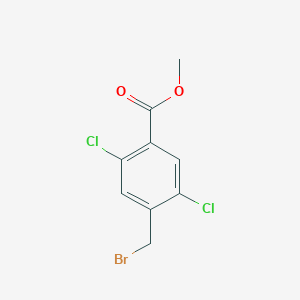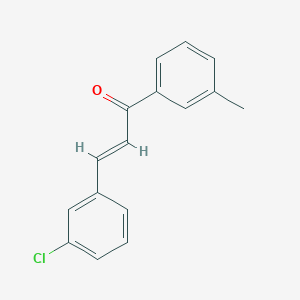
3-(3-Chlorophenyl)-1-(3-methylphenyl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Chlorophenyl)-1-(3-methylphenyl)prop-2-en-1-one, also known as 3-chloro-1-methyl-prop-2-en-1-one, is an organic compound belonging to the class of hydrocarbons. It is a colorless liquid with a sweet, floral odor and a boiling point of 161 °C. This compound has a wide range of applications in the fields of organic synthesis, medicinal chemistry, and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 3-(3-Chlorophenyl)-1-(3-methylphenyl)prop-2-en-1-oneethyl-prop-2-en-1-one is not completely understood. However, it is believed that the compound works by inhibiting the activity of the enzymes cyclooxygenase-2 (COX-2), 5-lipoxygenase (5-LOX), and phospholipase A2 (PLA2). By inhibiting the activity of these enzymes, 3-(3-Chlorophenyl)-1-(3-methylphenyl)prop-2-en-1-oneethyl-prop-2-en-1-one is able to reduce the production of inflammatory mediators, leukotrienes, and arachidonic acid.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(3-Chlorophenyl)-1-(3-methylphenyl)prop-2-en-1-oneethyl-prop-2-en-1-one have not been extensively studied. However, it is believed that the compound is able to reduce inflammation and oxidative stress in cells. In addition, it has been shown to reduce the production of inflammatory mediators, leukotrienes, and arachidonic acid. Finally, it has been shown to have anti-cancer properties in some studies.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 3-(3-Chlorophenyl)-1-(3-methylphenyl)prop-2-en-1-oneethyl-prop-2-en-1-one in laboratory experiments is that it is relatively easy to synthesize and can be used in a wide range of experiments. However, there are some limitations to using this compound in laboratory experiments. For example, it is volatile and has a low boiling point, so it must be handled carefully. In addition, it is not very soluble in water, so it must be used in organic solvents.
Zukünftige Richtungen
There are many potential future directions for research involving 3-(3-Chlorophenyl)-1-(3-methylphenyl)prop-2-en-1-oneethyl-prop-2-en-1-one. For example, further research could be done to investigate the compound’s effects on other enzymes and pathways. In addition, further research could be done to investigate its potential as an anti-cancer agent. Finally, further research could be done to investigate its potential as an antioxidant.
Synthesemethoden
3-(3-Chlorophenyl)-1-(3-methylphenyl)prop-2-en-1-oneethyl-prop-2-en-1-one can be synthesized by a variety of methods. One method is the reaction of 3-chlorobenzaldehyde and 1-methyl-prop-2-en-1-ol in the presence of an acid catalyst. This reaction produces a high yield of the desired product. Another method is the reaction of 3-chlorobenzaldehyde and 1-methyl-prop-2-en-1-ol in the presence of a base catalyst. This reaction produces a lower yield of the desired product, but is faster and easier to carry out.
Wissenschaftliche Forschungsanwendungen
3-(3-Chlorophenyl)-1-(3-methylphenyl)prop-2-en-1-oneethyl-prop-2-en-1-one has a wide range of applications in scientific research. It has been used as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It has also been used as an inhibitor of the enzyme 5-lipoxygenase (5-LOX), which is involved in the production of leukotrienes. In addition, it has been used as an inhibitor of the enzyme phospholipase A2 (PLA2), which is involved in the production of arachidonic acid. Finally, it has been used to study the effects of oxidative stress on cells.
Eigenschaften
IUPAC Name |
(E)-3-(3-chlorophenyl)-1-(3-methylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClO/c1-12-4-2-6-14(10-12)16(18)9-8-13-5-3-7-15(17)11-13/h2-11H,1H3/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGAOGNJFKYQDSI-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C=CC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)C(=O)/C=C/C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





